Product packaging for 2-[Methyl(pyrimidin-2-yl)amino]acetic acid(Cat. No.:CAS No. 953904-05-7)

2-[Methyl(pyrimidin-2-yl)amino]acetic acid

Cat. No.: B2524943
CAS No.: 953904-05-7
M. Wt: 167.168
InChI Key: KYMSITOOUYJCSY-UHFFFAOYSA-N
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Description

Context within N-Substituted Glycine (B1666218) Derivatives

N-substituted glycine derivatives are a class of compounds that are structurally related to the amino acid glycine. researchgate.netacs.orgnih.gov In these molecules, a substituent group replaces one of the hydrogen atoms on the nitrogen atom of glycine. drugbank.com This structural modification results in the loss of hydrogen bond donating capability at that position and introduces a wide range of chemical diversity. drugbank.com

Polymers of N-substituted glycines are known as peptoids, which are a class of peptide mimics. nih.gov These synthetic oligomers are of significant interest in drug design and molecular biology because they can mimic the structure of peptides but are resistant to proteolytic degradation. nih.gov The ease and economy of their synthesis, coupled with the ability to incorporate highly variable side chains, make N-substituted glycines valuable building blocks in medicinal chemistry. nih.gov They are considered important precursors and building blocks in combinatorial chemistry. nih.gov The design of N-substituted glycine derivatives often aims to enhance physicochemical and biological characteristics for potential therapeutic applications, such as anti-inflammatory agents. nih.gov

Context within Pyrimidine (B1678525) Heterocyclic Chemistry

Pyrimidine is a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. growingscience.com This moiety is of immense biological importance as it forms the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). nih.govmdpi.com

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. growingscience.comnih.gov Pyrimidine derivatives have been developed for a vast array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. growingscience.comnih.govnih.gov The presence of the electron-rich pyrimidine ring allows for various chemical modifications and interactions with biological targets. nih.gov The synthesis of pyrimidine derivatives is a major focus in organic chemistry due to their potential for creating new pharmaceutical compounds. growingscience.com

Overview of Research Importance in Synthetic Chemistry

The synthesis of molecules like 2-[Methyl(pyrimidin-2-yl)amino]acetic acid, which combine a heterocyclic amine with an amino acid structure, presents unique challenges and opportunities in synthetic chemistry. The preparation of N-heteroaryl substituted amino acids can be difficult. nih.gov

Two primary strategies for forming the bond between the pyrimidine ring and the amino acid are nucleophilic substitution and the Dimroth rearrangement. nih.gov

Nucleophilic Substitution : This approach involves reacting a pyrimidine with a good leaving group (such as a chlorine atom) at the 2-position with an amine, in this case, the glycine derivative. nih.gov

Dimroth Rearrangement : An alternative strategy involves alkylating a nitrogen atom within the pyrimidine ring of 2-aminopyrimidine (B69317) with a derivative of chloroacetic acid, followed by a rearrangement. nih.gov

However, these synthetic routes can be complicated by side reactions, such as the formation of diketopiperazines or intramolecular self-condensation. nih.gov The development of versatile and efficient methods, including solid-phase synthesis, is crucial for preparing these N-substituted amino acid derivatives for use as synthetic precursors in combinatorial chemistry. nih.gov The ability to successfully synthesize these compounds opens avenues for creating libraries of novel molecules for drug discovery and other applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B2524943 2-[Methyl(pyrimidin-2-yl)amino]acetic acid CAS No. 953904-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(pyrimidin-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(5-6(11)12)7-8-3-2-4-9-7/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMSITOOUYJCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Techniques

Other Spectroscopic Methods

Advanced spectroscopic techniques are crucial for elucidating the electronic structure, bonding, and geometric arrangements within molecules and their metal complexes. For a compound like 2-[Methyl(pyrimidin-2-yl)amino]acetic acid, which possesses multiple potential coordination sites—the pyrimidine (B1678525) ring nitrogens, the tertiary amine, and the carboxylate group—these methods are invaluable for characterizing its coordination chemistry.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. For an organic ligand such as this compound, the spectrum is expected to be dominated by absorptions arising from π→π* and n→π* transitions within the pyrimidine ring.

In related pyrimidine-containing compounds, π→π* transitions are typically observed at lower wavelengths (higher energy), while the lower-energy n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, appear at longer wavelengths. For example, the simpler compound 2-amino-4-methylpyrimidine (B85506) exhibits UV absorption maxima that can be referenced to understand the pyrimidine chromophore.

Upon complexation with a metal ion, significant changes in the UV-Visible spectrum are anticipated. These changes can provide evidence of coordination and offer insights into the geometry of the resulting complex. Key observations often include:

Bathochromic Shift (Red Shift): The absorption bands of the ligand may shift to longer wavelengths upon coordination to a metal center. This is due to the alteration of the ligand's electronic energy levels upon bonding.

Hyperchromic or Hypochromic Effects: An increase (hyperchromic) or decrease (hypochromic) in the molar absorptivity of the bands can also occur.

Appearance of d-d Transition Bands: For transition metal complexes, new, typically weak absorption bands may appear in the visible region of the spectrum. These bands arise from the promotion of electrons between d-orbitals of the metal ion, which are no longer degenerate in the ligand field environment. The energy and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength.

Table 1: Hypothetical UV-Visible Spectral Data for this compound and a Generic Metal Complex

Compoundλmax (nm) (Transition)Molar Absorptivity (ε, M-1cm-1)Solvent
This compound~230 (π→π)Data not availableMethanol (B129727)
~290 (n→π)Data not availableMethanol
[M(2-[Methyl(pyrimidin-2-yl)amino]acetate)2]Shifted ligand bandsData not availableMethanol
Visible region (d-d)Data not availableMethanol

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with one or more unpaired electrons. Therefore, it is applicable to metal complexes of this compound where the metal ion is paramagnetic (e.g., Cu(II), Mn(II), high-spin Fe(III)). Diamagnetic species (e.g., Zn(II), low-spin Fe(II)) are EPR-silent.

The EPR spectrum provides detailed information about the electronic environment of the unpaired electron. Key parameters derived from an EPR spectrum include:

g-factor: This is analogous to the chemical shift in NMR and is a measure of the interaction of the unpaired electron with the external magnetic field. The g-value is sensitive to the electronic structure and symmetry of the metal center. Anisotropic g-values (gx ≠ gy ≠ gz) indicate a low-symmetry environment, while isotropic g-values suggest a highly symmetric (e.g., cubic) environment.

Hyperfine Coupling: This is the interaction between the unpaired electron and the magnetic nuclei of the metal ion or the ligand donor atoms. The resulting splitting pattern can confirm the identity of the coordinating atoms and provide information on the degree of covalency in the metal-ligand bonds.

For instance, in a hypothetical Cu(II) complex of this ligand, the EPR spectrum would be expected to show features characteristic of a d9 system, with g-values and copper hyperfine coupling constants (ACu) that are diagnostic of the coordination geometry (e.g., square planar or distorted octahedral).

Mössbauer Spectroscopy for Metal Complexes

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes. For coordination chemistry, it is almost exclusively applied to iron complexes, specifically those containing the 57Fe isotope. This technique is exceptionally sensitive to the oxidation state, spin state, and coordination environment of the iron atom.

If this compound were to form a complex with iron, Mössbauer spectroscopy could provide precise information through the following parameters:

Isomer Shift (δ): This parameter is related to the electron density at the iron nucleus. It is highly sensitive to the oxidation state (Fe(II) vs. Fe(III)) and the covalency of the iron-ligand bonds.

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔEQ indicates a distorted coordination geometry (i.e., non-cubic symmetry). The magnitude of the splitting provides information about the spin state (high-spin vs. low-spin) and the symmetry of the electron distribution around the iron center.

Magnetic Hyperfine Splitting: In magnetically ordered materials or in the presence of a strong external magnetic field, the spectrum can split into a six-line pattern, which provides information about the internal magnetic field at the iron nucleus.

Table 2: Illustrative Mössbauer Parameters for Hypothetical Iron Complexes

Complex TypeOxidation StateSpin StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
High-spin Fe(II)-[Ligand]2 (Octahedral)+2High-spin> 0.91.5 - 3.5
Low-spin Fe(II)-[Ligand]2 (Octahedral)+2Low-spin< 0.60 - 1.0
High-spin Fe(III)-[Ligand]2 (Octahedral)+3High-spin0.3 - 0.60.2 - 1.0

Computational and Theoretical Studies in Understanding the Chemical Compound

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure and Reactivity Descriptors

DFT calculations would be employed to determine the fundamental electronic properties of 2-[Methyl(pyrimidin-2-yl)amino]acetic acid. By solving the Kohn-Sham equations for the molecule, researchers can obtain its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

From the electronic structure, a variety of reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions. A hypothetical data table of such descriptors for this compound is presented below.

DescriptorHypothetical ValueSignificance
EHOMO (eV) -6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV) -1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.3Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.
Ionization Potential (I) 6.5The energy required to remove an electron.
Electron Affinity (A) 1.2The energy released when an electron is added.
Global Hardness (η) 2.65Resistance to change in electron distribution.
Global Softness (S) 0.377The reciprocal of hardness; indicates the capacity to accept electrons.
Electronegativity (χ) 3.85The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) 2.79A measure of the electrophilic character of a molecule.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available.

Spectroscopic Property Prediction and Validation

DFT is also a powerful tool for predicting various spectroscopic properties of a molecule. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be performed. These predicted spectra can then be compared with experimental data to validate the calculated molecular structure and provide a more detailed understanding of its vibrational and electronic transitions. For instance, calculated vibrational frequencies can be assigned to specific functional groups within the this compound molecule, aiding in the interpretation of experimental IR spectra.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Ligand-Receptor Interaction Analysis

In a hypothetical scenario where this compound is being investigated as a potential inhibitor of a specific enzyme, molecular docking would be used to analyze its interactions with the enzyme's active site. The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. Understanding these interactions is crucial for predicting the binding affinity and specificity of the compound.

Predicted Binding Modes

Molecular docking simulations can predict multiple possible binding modes of a ligand within a receptor's active site. These different orientations are ranked based on a scoring function that estimates the binding energy. The most favorable binding mode, with the lowest binding energy, is considered the most likely orientation of the ligand when it binds to the receptor. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent analogs of the compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of each atom, offering insights into the flexibility of the ligand and the receptor, and the stability of the ligand-receptor complex.

For the this compound-protein complex predicted by molecular docking, an MD simulation would be performed to assess the stability of the predicted binding pose. The simulation would be run for a specific period (e.g., nanoseconds), and the trajectory of the atoms would be analyzed. Key parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, would be calculated to determine if the complex remains stable throughout the simulation. This provides a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone.

Based on a comprehensive search of available scientific literature, there is currently no specific public information available regarding computational and theoretical studies, including mechanistic investigations and structure-activity relationship (SAR) analyses, for the chemical compound “this compound”.

Therefore, the requested article with the specified outline and content cannot be generated at this time. Further research and publication in this specific area would be required to provide the detailed analysis requested.

Coordination Chemistry and Metal Complexes of 2 Methyl Pyrimidin 2 Yl Amino Acetic Acid and Its Analogs

Characterization of Metal Complexes

Spectroscopic Signatures

The formation of metal complexes with 2-[Methyl(pyrimidin-2-yl)amino]acetic acid and its analogs is accompanied by distinct changes in their spectroscopic profiles. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are powerful tools to elucidate the coordination environment.

In the IR spectra of complexes with related ligands, such as those derived from 2-aminopyrimidine (B69317), significant shifts in vibrational frequencies are observed upon coordination to a metal ion. New bands appearing in the far-IR region, typically between 470-578 cm⁻¹, are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. orientjchem.org For instance, in complexes involving 2-amino-4,6-dimethyl pyrimidine (B1678525) (ADMPY), bands in the 544–566 cm⁻¹ range are attributed to ν(M-N) vibrations, while those at 612–640 cm⁻¹ correspond to ν(M-O) vibrations. mdpi.com The stretching frequency of the C=N group within the pyrimidine ring often shifts upon complexation, indicating the involvement of the ring nitrogen in bonding. orientjchem.orgekb.eg Similarly, coordination of the carboxylate group is confirmed by shifts in its asymmetric and symmetric stretching frequencies. ias.ac.in

¹H NMR spectroscopy also provides evidence of complexation. The signal for the azomethine proton in a Schiff base ligand containing a pyrimidine moiety shifts upon complex formation. orientjchem.org In studies of a Zn(II) complex with a pyrimidine derivative, the signal for the NH₂ group protons confirmed the involvement of the amino group in metal chelation.

UV-Vis spectroscopy reveals changes in electronic transitions upon complex formation. The spectra of the free ligands typically show bands corresponding to π → π* and n → π* transitions within the pyrimidine nucleus and other chromophores. iaea.org Upon complexation, these bands may shift, and new bands corresponding to d-d transitions or charge-transfer bands can appear, which are useful for determining the geometry of the complex. mdpi.comresearchgate.netmdpi.com

Spectroscopic TechniqueKey ObservationInterpretationSource(s)
Infrared (IR) Appearance of new bands in the 470-640 cm⁻¹ region.Formation of M-N and M-O bonds. orientjchem.orgmdpi.com
Shift in C=N stretching frequency of the pyrimidine ring.Coordination via pyrimidine nitrogen. orientjchem.orgekb.eg
Shifts in asymmetric and symmetric ν(COO⁻) bands.Coordination of the carboxylate group. ias.ac.in
¹H NMR Shift of azomethine or amino group proton signals.Involvement of the nitrogen atom in coordination. orientjchem.org
Disappearance of the hydroxyl proton signal.Deprotonation and bonding of the OH group to the metal. orientjchem.org
UV-Visible Appearance of new bands (d-d transitions).Indication of complex geometry (e.g., octahedral, square planar). mdpi.commdpi.com
Shift in ligand-centered π → π* and n → π* transitions.Perturbation of the ligand's electronic system upon coordination. iaea.org

Coordination Modes and Geometries

The ligand this compound is a versatile chelator, capable of adopting various coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands. The most common modes involve the nitrogen atoms of the pyrimidine ring and the bidentate chelation by the amino acid moiety.

The pyrimidine ring offers two nitrogen atoms as potential donor sites. Coordination typically occurs through one of the ring nitrogen atoms. acs.org In complexes with (4-amino-2-methyl-5-pyrimidinyl methylthio)acetic acid, it is proposed that the metal is bonded to the neutral ligand. researchgate.net Similarly, in palladium(II) complexes with a related pyrimidine-containing acetic acid derivative, coordination occurs via the nitrogen atom at position 1 of the pyrimidine ring. researchgate.net The involvement of the pyrimidine nitrogen in coordination is a common feature in the chemistry of related ligands, as it allows for the formation of stable chelate rings. mdpi.com

The amino acid portion of the ligand typically coordinates as a bidentate chelate through the amino nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring. ias.ac.inwikipedia.org This N,O-bidentate coordination is a well-established mode for amino acids in transition metal complexes. mdpi.com Spectroscopic evidence, particularly from IR, confirms the involvement of both the amino and carboxylate groups in coordination. ias.ac.in For instance, in mixed ligand complexes containing uridine (B1682114) and amino acids, the amino acids coordinate through the carboxylate oxygen and the amino nitrogen. ias.ac.in This chelation is a significant driving force for the formation of stable metal complexes.

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the nature of the ligands. Based on electronic spectral data and magnetic susceptibility measurements of analogous complexes, several geometries can be proposed.

Octahedral geometry is common for many transition metal ions, including Co(II), Ni(II), and Cu(II). ekb.egias.ac.in For example, in complexes with 2-amino-4,6-dimethyl pyrimidine, Mn(II), Co(II), Cu(II), and Cr(III) were all proposed to have octahedral geometries based on magnetic and spectral data. mdpi.com This geometry is also suggested for Fe(III) complexes with pipemidic acid, a related heterocyclic compound. mdpi.com

Square planar geometry is frequently observed for d⁸ metal ions such as Pd(II), Pt(II), and Au(III). ekb.eglibretexts.org It is also seen in some Cu(II) complexes. researchgate.net The diamagnetic nature of Pd(II) complexes with 2-amino-4,6-dimethyl pyrimidine suggests a square-planar geometry. mdpi.com This geometry is favored when the ligand field splitting energy is large, which is often the case for second and third-row transition metals. libretexts.orglibretexts.org

Tetrahedral geometry has also been proposed for some complexes, such as a Pd(II) complex with a Schiff-base and aminopyrimidyl derivative. mdpi.com Zinc(II) complexes, with a d¹⁰ configuration, often exhibit tetrahedral geometry. researchgate.net

Metal IonProposed GeometryMethod of DeterminationSource(s)
Mn(II), Co(II), Cr(III)OctahedralMagnetic and Electronic Spectra mdpi.com
Ni(II)OctahedralMagnetic and Electronic Spectra ias.ac.in
Cu(II)Distorted Octahedral / Square PlanarMagnetic and Electronic Spectra mdpi.comias.ac.inresearchgate.net
Fe(III)OctahedralMagnetic and Electronic Spectra mdpi.com
Pd(II)Square Planar / TetrahedralMagnetic and Electronic Spectra mdpi.comresearchgate.net
Pt(II)Square PlanarMagnetic and Electronic Spectra researchgate.net
Au(III)Square PlanarMagnetic and Electronic Spectra ekb.eg
Zn(II)Tetrahedral / OctahedralMagnetic and Electronic Spectra mdpi.comresearchgate.net

Theoretical Insights into Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding the nature of metal-ligand interactions in these complexes. rsc.org DFT calculations can be used to optimize molecular geometries, predict spectroscopic properties, and analyze the electronic structure of the complexes. mdpi.comresearchgate.net

These theoretical studies can confirm experimentally proposed structures and provide detailed information about bond lengths and angles. mdpi.com For example, DFT optimization was used to study the structure of a Cu(II) complex with an aminopyrimidyl derivative. mdpi.com

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) gives insight into the reactivity and electronic properties of the complexes. mdpi.com The distribution of electron density in these orbitals can indicate the sites of electrophilic or nucleophilic attack. Theoretical investigations have also been employed to study non-covalent interactions, such as hydrogen bonding and π-stacking, which play a crucial role in the supramolecular assembly of these compounds in the solid state. researchgate.netresearchgate.netacs.org Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, helping to assign the absorption bands observed in UV-Vis spectra to specific electronic transitions, such as charge-transfer bands. ias.ac.in

An in-depth analysis of the chemical reactivity and various derivatization strategies for the compound this compound reveals a versatile scaffold for synthetic modifications. The molecule possesses two primary reactive centers: the acetic acid moiety and the pyrimidine ring. These sites allow for a range of chemical transformations, leading to the synthesis of diverse derivatives and complex heterocyclic systems.

Analytical Research Methods for the Chemical Compound and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of "2-[Methyl(pyrimidin-2-yl)amino]acetic acid" and related compounds, providing powerful means for both separation and purity evaluation.

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions during the synthesis of "this compound" and its analogues. sci-hub.seresearchgate.net This rapid and cost-effective technique allows chemists to qualitatively track the consumption of starting materials and the formation of products. nih.gov The process involves spotting a small amount of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. sci-hub.secrsubscription.com The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase).

The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. crsubscription.com Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rf values. Visualization of the separated spots is commonly achieved under UV light (at wavelengths of 254 nm or 365 nm), especially for UV-active compounds like pyrimidine (B1678525) derivatives. nih.govnih.gov By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and expected products, the progress of the reaction can be effectively monitored. crsubscription.com

Table 1: Representative TLC Conditions for Monitoring Pyrimidine Derivative Synthesis

ParameterDescriptionTypical ApplicationReference
Stationary PhaseSilica Gel 60 F254 platesGeneral monitoring of organic reactions involving pyrimidine derivatives. nih.gov
Mobile PhaseMixtures of petroleum ether, ethyl acetate (B1210297), and methanol (B129727). The ratio is optimized based on the polarity of the compounds.Used to achieve optimal separation of reactants, intermediates, and products with varying polarities. mdpi.com
VisualizationUV light at 254 nmDetecting aromatic and conjugated compounds like the pyrimidine ring. nih.gov
PurposeTo determine reaction completion by observing the disappearance of starting material spots and the appearance of product spots.Synthesis of novel pyrimidine-based compounds. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of "this compound" and its derivatives with high resolution and sensitivity. nih.gov It is the standard method for determining the purity of synthesized compounds, often with a requirement of >95% for research purposes. sci-hub.semdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of analyses. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica gel), and the mobile phase is a polar solvent mixture, such as methanol or acetonitrile (B52724) and water, often with additives like phosphate (B84403) buffers to control pH. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Detection is typically performed using a UV-visible detector set at a wavelength where the pyrimidine chromophore absorbs strongly. mdpi.com

HPLC is not only used for final purity assessment but also for the analysis of complex mixtures and for preparative purposes to isolate pure compounds. nih.gov The high efficiency and versatility of HPLC make it an essential technique in research involving pyrimidine derivatives. researchgate.netwho.int

Table 2: Typical HPLC Parameters for Purity Analysis of Pyrimidine Derivatives

ParameterSpecificationPurposeReference
ColumnHypersil ODS2 (C18), 5 µm, 4.6 × 250 mmProvides a nonpolar stationary phase for reversed-phase separation. mdpi.com
Mobile PhaseA mixture of potassium dihydrogen phosphate solution and methanol (e.g., 3:7 v/v).The polar mobile phase elutes compounds based on their hydrophobicity. The buffer controls the ionization state of acidic/basic analytes. mdpi.com
Flow Rate1.0 mL/minEnsures consistent and reproducible retention times. mdpi.com
DetectionUV-visible detector at 254 nmQuantifies the eluting compounds by measuring their UV absorbance. mdpi.com
Purity Confirmation>95% peak areaStandard criterion for compound purity in many research applications. sci-hub.se

Gravimetric Analysis (e.g., Equivalent Weight Determination)

Gravimetric analysis is a classical analytical method based on the measurement of mass. researchgate.net In the context of "this compound," a key application of gravimetric principles would be in the determination of its equivalent weight. The equivalent weight of an acid is the mass of the acid that provides one mole of hydrogen ions (H⁺). wikipedia.orgvedantu.com Since "this compound" contains a carboxylic acid group, its equivalent weight can be determined by titration with a strong base of known concentration.

The procedure would involve dissolving a precisely weighed sample of the pure compound in water and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator. At the equivalence point, the moles of NaOH added will equal the moles of the acidic protons from the compound. The equivalent weight (EW) can then be calculated using the formula:

EW = (mass of compound in grams) / (moles of base used)

While the titration itself is a volumetric method, it is fundamentally linked to the precisely weighed mass of the analyte, a gravimetric step. ksu.edu.sa Furthermore, the analyte could be converted into a sparingly soluble precipitate of known composition, which is then filtered, dried, and weighed—a direct application of precipitation gravimetry. asdlib.org This accurate mass measurement is crucial for establishing the stoichiometry of reactions. researchgate.netksu.edu.sa

Table 3: Steps for Equivalent Weight Determination via Titration

StepProcedurePurposeReference
1. Sample PreparationAccurately weigh a sample of pure "this compound" using an analytical balance.A precise initial mass is the foundation of gravimetric and related analyses. ksu.edu.sa
2. DissolutionDissolve the weighed sample in a known volume of deionized water.To prepare the analyte for reaction with the titrant. nih.gov
3. TitrationTitrate the solution with a standardized strong base (e.g., NaOH) to the equivalence point, detected by an indicator or pH meter.To determine the moles of base required to neutralize the carboxylic acid group. unacademy.com
4. CalculationCalculate the equivalent weight using the mass of the sample and the moles of the titrant consumed.To determine the mass of the compound that corresponds to one reactive acidic unit. vedantu.com

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. semanticscholar.org Pyrimidine and its derivatives contain a heterocyclic aromatic ring system, which gives rise to characteristic UV absorption bands. rsc.orgmst.edu This property allows for the quantification of "this compound" in solution.

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. The electronic transitions within the molecule are responsible for the observed UV-Vis spectrum. researchgate.net

Table 4: Procedure for Quantification using UV-Vis Spectroscopy

StepDescriptionPrincipleReference
1. Determine λmaxScan the UV-Vis spectrum of a dilute solution of the compound (e.g., in ethanol (B145695) or water) over a range (e.g., 200-400 nm) to find the wavelength of maximum absorbance.Measurements at λmax provide the highest sensitivity and minimize errors. nih.gov
2. Prepare StandardsPrepare a series of standard solutions of the compound with precisely known concentrations.These standards are used to establish the relationship between absorbance and concentration. semanticscholar.org
3. Generate Calibration CurveMeasure the absorbance of each standard solution at λmax and plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line.The Beer-Lambert Law predicts a linear relationship between absorbance and concentration. semanticscholar.org
4. Measure Unknown SampleMeasure the absorbance of the sample solution with an unknown concentration.The absorbance of the unknown is directly related to its concentration. nih.gov
5. Calculate ConcentrationUse the equation from the calibration curve to calculate the concentration of the unknown sample.Interpolation from the linear plot allows for accurate concentration determination. mdpi.com

Future Directions in Academic Research on 2 Methyl Pyrimidin 2 Yl Amino Acetic Acid

Development of Novel and Efficient Synthetic Pathways

While classical methods for the synthesis of N-aryl amino acids exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2-[Methyl(pyrimidin-2-yl)amino]acetic acid. A primary approach involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine with N-methylglycine or its ester derivatives. However, future investigations could explore catalyst systems, such as palladium or copper complexes, to facilitate this coupling under milder conditions, potentially improving yields and reducing reaction times.

Another promising avenue is the exploration of biocatalytic methods. Enzymes like EDDS lyase have shown potential in the asymmetric hydroamination of fumarate (B1241708) with arylamines, suggesting that enzymatic routes could be developed for the stereoselective synthesis of chiral analogues of the target compound. rug.nl Furthermore, the application of flow chemistry could offer significant advantages in terms of safety, scalability, and process control for key synthetic steps. Research into novel starting materials and multi-component reactions that can construct the core structure in a single pot is also a valuable direction. nih.gov

Table 1: Comparison of Potential Future Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey Research FocusAnticipated Challenges
Transition-Metal Catalyzed Cross-CouplingMilder reaction conditions, higher yields, broader substrate scope.Development of novel palladium or copper catalyst systems.Catalyst cost and removal from the final product.
Biocatalytic SynthesisHigh stereoselectivity, environmentally friendly ("green") conditions.Enzyme screening and engineering for substrate specificity.Enzyme stability and scalability of the process.
Flow ChemistryImproved safety, precise control over reaction parameters, ease of scaling.Optimization of reactor design and reaction conditions.Initial equipment investment and specialized expertise.
Multi-Component ReactionsIncreased efficiency (atom and step economy), rapid library generation.Discovery of new reaction pathways involving pyrimidine (B1678525) precursors.Controlling selectivity and purification of the desired product.

Exploration of Advanced Spectroscopic Techniques for Fine Structural Elucidation

Standard spectroscopic methods such as 1D NMR (¹H and ¹³C) and IR are fundamental for routine characterization. However, to gain a deeper understanding of the fine structural details of this compound and its derivatives, more advanced techniques are required. Future research should employ a suite of two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals, especially in structurally complex derivatives. ipb.pt

Furthermore, Nuclear Overhauser Effect (NOESY) spectroscopy could provide crucial insights into the through-space proximity of different parts of the molecule, helping to determine its preferred conformation in solution. For definitive three-dimensional structure determination, single-crystal X-ray diffraction will be indispensable, providing precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. The application of these advanced techniques will be critical for correlating the compound's structure with its chemical reactivity and physical properties. researchgate.net

Table 2: Advanced Spectroscopic Techniques and Their Research Applications
TechniqueInformation GainedSpecific Research Goal
2D NMR (COSY, HSQC, HMBC)Definitive assignment of ¹H and ¹³C signals and connectivity.Unambiguous structural confirmation of new derivatives. ipb.pt
NOESY/ROESYThrough-space correlations between protons, solution-state conformation.Understanding conformational preferences and steric effects.
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths/angles, packing.Elucidating solid-state structure and intermolecular interactions.
Time-Resolved SpectroscopyInformation on excited states and reaction dynamics. numberanalytics.comInvestigating photochemical properties and reaction intermediates.

Expansion of Computational Modeling for Reaction Mechanisms and Complex Interactions

Computational chemistry offers powerful tools to complement experimental studies. Future research should leverage quantum chemical methods, such as Density Functional Theory (DFT), to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. DFT calculations can be used to model reaction mechanisms for its synthesis and derivatization, helping to identify transition states and predict the most favorable reaction pathways. science.org.geresearchgate.net This predictive capability can guide experimental design, saving time and resources.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule in different solvents and its interactions with other molecules, such as metal ions or biological macromolecules. rsc.org By combining experimental data with high-level computational models, a comprehensive understanding of the molecule's behavior at an atomic level can be achieved, paving the way for its rational design in various applications. researchgate.net

Table 3: Computational Methods in Future Research
MethodObjectiveExpected Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms and predict spectroscopic properties. science.org.geIdentification of key intermediates and transition states; rationalization of reactivity.
Molecular Dynamics (MD)Simulate conformational behavior and intermolecular interactions in solution.Understanding of solvation effects and binding modes with other species.
Quantum Theory of Atoms in Molecules (QTAIM)Analyze the nature of chemical bonds and non-covalent interactions.Detailed description of bonding within the molecule and its complexes.
Quantitative Structure-Activity Relationship (QSAR)Correlate structural features of derivatives with their chemical or physical properties.Predictive models for designing new compounds with desired properties.

Design of Tailored Ligands for Advanced Coordination Chemistry Studies

The structure of this compound, featuring multiple potential donor atoms (the two pyrimidine nitrogens, the tertiary amine nitrogen, and the carboxylate oxygen atoms), makes it an excellent candidate for use as a ligand in coordination chemistry. Future research should focus on the systematic investigation of its coordination behavior with a variety of metal ions.

By controlling reaction conditions such as pH and solvent, it may be possible to selectively favor different coordination modes, leading to the formation of diverse metal complexes with unique geometries and properties. The synthesis and characterization of coordination compounds with transition metals (e.g., copper, nickel, iron) or lanthanides could yield novel materials with interesting catalytic, magnetic, or photoluminescent properties. mdpi.com The design of these tailored ligands based on the this compound scaffold opens a promising field for the development of new functional materials and catalysts. researchgate.net

Table 4: Potential Coordination Modes and Applications
Coordinating AtomsPotential DenticityResulting Complex TypePotential Application Area
Pyrimidine N, Amino NBidentateChelate Ring FormationHomogeneous Catalysis
Pyrimidine N, Carboxylate OBidentateBridging or Chelate ComplexesMetal-Organic Frameworks (MOFs)
Pyrimidine N, Amino N, Carboxylate OTridentatePincer-type ComplexesLuminescent Materials
Multiple Ligands Bridging Metal CentersPolydentate BridgingCoordination PolymersMagnetic Materials

Investigation of New Derivatization Reactions for Enhanced Chemical Diversity

To fully explore the potential of this compound, future research must investigate a wide range of derivatization reactions to create a library of analogues with diverse functionalities. The carboxylic acid group is a prime target for modification, allowing for the synthesis of esters, amides, and acid chlorides, which can serve as intermediates for further reactions.

The pyrimidine ring itself, depending on its electronic properties, could be susceptible to electrophilic substitution reactions, allowing the introduction of various substituents. Furthermore, reactions targeting the tertiary amine or the methyl group, although more challenging, could provide access to unique derivatives. Creating a diverse chemical library from this core scaffold is a key step toward discovering new compounds with novel properties and applications. waters.comsigmaaldrich.com

Table 5: Future Derivatization Strategies
Reaction SiteType of ReactionFunctional Group IntroducedPurpose
Carboxylic AcidEsterification / Amidation-COOR / -CONR₂Modify polarity; create building blocks for peptide synthesis. actascientific.com
Pyrimidine Ring (C-5 position)Electrophilic Halogenation-Br, -Cl, -IProvide handle for cross-coupling reactions (e.g., Suzuki, Sonogashira).
Pyrimidine RingNucleophilic Substitution (on activated ring)-OR, -NR₂Introduce diverse functional groups to modulate electronic properties.
α-Carbon to COOHα-Halogenation-CH(X)COOHCreate intermediates for further nucleophilic substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[Methyl(pyrimidin-2-yl)amino]acetic acid?

  • Methodological Answer : A robust synthesis involves nucleophilic substitution between pyrimidine derivatives and halogenated acetic acids. For example, 4-(pyridinyl)pyrimidine-2-thiol can react with 2-bromoacetic acid in an alkaline aqueous medium (e.g., NaOH) at room temperature. The product is precipitated by acidification and purified via recrystallization from methanol . Key parameters include pH control (~4) to ensure optimal yield and minimal side reactions.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, methyl groups at δ 3.0–3.5 ppm).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. Hydrogen atoms can be positioned geometrically and refined with isotropic displacement parameters .
  • Elemental analysis : Confirm stoichiometry (C, H, N percentages) to validate synthetic success.

Q. What are the common reactivity patterns of this compound in aqueous solutions?

  • Methodological Answer : The acetic acid moiety enables carboxylate-mediated reactions (e.g., esterification, amidation), while the pyrimidine ring participates in nucleophilic substitutions. For example, under mild alkaline conditions, the thioether group in related analogs can undergo oxidation to sulfoxides, requiring careful pH monitoring to avoid over-oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement using SHELX?

  • Methodological Answer : SHELX’s limitations in handling twinned or low-resolution data may lead to ambiguous bond assignments. To mitigate this:

  • High-resolution data : Prioritize datasets with resolution <1.0 Å to improve electron density maps.
  • Twinning analysis : Use the TWIN command in SHELXL to model twinned crystals, adjusting BASF parameters iteratively.
  • Validation tools : Cross-check refinement results with programs like PLATON or OLEX2 to detect overfitting .

Q. What experimental strategies address hydrogen-bonding ambiguities in crystal structures of pyrimidine-acetic acid derivatives?

  • Methodological Answer : The R22(8) hydrogen-bonding motif is common in pyrimidine-carboxylic acid systems. To resolve ambiguities:

  • Temperature-dependent crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on H-bond lengths.
  • Neutron diffraction : For critical systems, use neutron sources to directly locate hydrogen atoms, though this requires large, high-quality crystals .
  • Computational modeling : Pair experimental data with DFT calculations (e.g., B3LYP/6-31G*) to predict H-bond stability .

Q. How to design experiments probing the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking studies : Use PyMOL or AutoDock to model interactions between the pyrimidine ring and active-site residues (e.g., π-stacking with aromatic amino acids).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction.
  • Mutagenesis assays : Modify putative binding residues (e.g., Tyr → Ala) to validate computational predictions .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. For example:

  • Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates but may promote side reactions (e.g., hydrolysis of acetic acid groups).
  • Catalyst screening : Test Pd(0) or Cu(I) catalysts for cross-coupling reactions, monitoring yields via HPLC to identify optimal conditions .

Q. Why do crystallographic bond lengths for the pyrimidine ring vary across studies?

  • Methodological Answer : Variations (e.g., C–N bond lengths ±0.02 Å) often stem from:

  • Resolution limits : Lower-resolution data (<1.5 Å) increase uncertainty.
  • Dynamic disorder : Use anisotropic refinement in SHELXL to model atomic displacement parameters more accurately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.